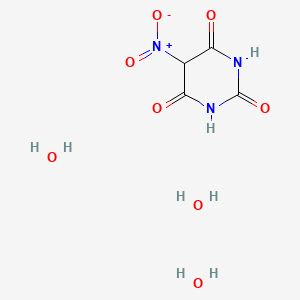
3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
説明
Synthesis Analysis
The synthesis of “3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” is represented by the empirical formula C6H6ClN · HCl . Its molecular weight is 164.03 .Physical And Chemical Properties Analysis
“3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . It is probably combustible, but flash point data for this chemical are not available .科学的研究の応用
Synthesis and Chemical Reactions
Large-Scale Synthesis and Reactions : 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is used in large-scale synthesis processes. For instance, it is involved in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine, a process involving the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (Singh, Lesher, & Pennock, 1990).
Base-Catalyzed Reactions : This compound also features in base-catalyzed reactions, such as the conversion of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to derivatives of both 4H- and 3H-azepines (Anderson & Johnson, 1966).
X-Ray Crystal Structures and Characterization
- X-Ray Crystal Structure Analysis : The compound has been used in the preparation and characterization of μ-2,6-Dimethylpyridine-α,α′-diyl Iridium(III)–Rhodium(III) complexes. X-ray crystal structure determinations have revealed intricate dinuclear structures in such complexes (Yamasaki et al., 1997).
Synthesis of Derivatives and Complexes
Synthesis of Chemical Derivatives : Research has shown the conversion of 2,6-bis(chloromethyl)pyridine to 2,6-bis(hydroxymethyl)pyridine, demonstrating the versatility of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride in synthesizing various derivatives (Karpman et al., 1980).
C,N-Chelated Complexes Synthesis : The compound is utilized in forming C,N-chelated (2-Pyridylmethyl)rhodium(III) complexes and a novel dinuclear Rhodium(III) complex, highlighting its role in complex chemical syntheses (Shinkawa et al., 1995).
Spectroscopic Analysis and Characterization
- Spectroscopic Evidence : Studies include spectroscopic evidence of hydrogen bonding in derivatives of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride, providing insights into the molecular structure and interactions (Hanuza et al., 1997).
Safety And Hazards
特性
IUPAC Name |
3-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)7(2)10-6;/h3-4H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFUVEPRPHNPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride | |
CAS RN |
582303-11-5 | |
| Record name | 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)



